7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
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Overview
Description
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, often involves cyclization reactions. One common method is the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method involves the use of palladium-catalyzed intramolecular oxidation .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale cyclization reactions using stoichiometric reagents and catalysts. For example, the cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the carboxylic acid group.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like lithium aluminum hydride.
Substitution: Uses electrophiles like halogens under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which are often used in further synthetic applications .
Scientific Research Applications
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its effects on cell growth and metabolism.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit cell growth by interfering with specific enzymes and receptors. It also affects metabolic pathways by modulating the activity of nuclear receptors and intestinal hormones .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- 7-methoxyindole
- 1-methyl-1H-indole-3-carboxylic acid
Uniqueness
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8;/h2-4,7,11H,5H2,1H3,(H,12,13);1H |
InChI Key |
IKMHLXIZMQMLCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC2C(=O)O.Cl |
Origin of Product |
United States |
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